4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl and sulfonyl groups, and finally the addition of the trifluoromethylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, methoxyphenyl derivatives, and trifluoromethylphenyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials, or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine might include other piperidine derivatives, sulfonyl-containing compounds, and trifluoromethyl-substituted molecules. Examples include:
- (4-Methoxyphenyl)sulfonyl)piperidine
- (3-(Trifluoromethyl)phenyl)methanone
- Piperidin-1-yl)sulfonyl compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4S/c1-28-16-5-7-17(8-6-16)29(26,27)18-9-11-24(12-10-18)19(25)14-3-2-4-15(13-14)20(21,22)23/h2-8,13,18H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJOOPUZNMMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.